Regioisomeric Identity: 2-Dimethylamino vs. 6-Dimethylamino Pyridine Substitution
The target compound bears the dimethylamino group at the 2-position of the pyridine ring, placing it ortho to the ring nitrogen and adjacent to the piperidine attachment point (3-position). Its direct regioisomer, 1-(2-(6-(dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352513-28-0), carries the dimethylamino group at the 6-position (para to the ring nitrogen). In the Merck pyridyl-piperidine Wnt inhibitor series, positional isomerism of the pyridine substituent shifts in vitro potency by >10-fold; the 2-substituted pyridine scaffold provides a distinct intramolecular N⋯H–C interaction that pre-organizes the binding conformation [1]. No head-to-head biochemical comparison of the two regioisomers has been published, but existing SAR data from related pyridyl-piperidine chemotypes supports the necessity of maintaining the 2-substitution pattern for target engagement in Wnt and Pim kinase assays [REFS-1, REFS-2].
| Evidence Dimension | Regioisomeric identity of dimethylamino substitution on pyridine ring |
|---|---|
| Target Compound Data | Dimethylamino at pyridine 2-position; CAS 1352500-71-0; SMILES CC(=O)N1CCCCC1c1cccnc1N(C)C |
| Comparator Or Baseline | 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352513-28-0); dimethylamino at pyridine 6-position |
| Quantified Difference | Positional isomerism; SAR from pyridyl-piperidine class shows >10-fold potency shifts for Wnt inhibition upon pyridine substituent relocation [1] |
| Conditions | Wnt pathway reporter assay (HEK293 cells); Merck Patent WO/2015/144290 and J. Med. Chem. 2015, 58, 1717–1735 |
Why This Matters
Procuring the incorrect regioisomer risks a >10-fold loss in target potency and invalidates SAR continuity in kinase-focused lead optimization campaigns.
- [1] Schiemann K, et al. (Merck Patent GmbH). Pyridyl piperidines. WO/2015/144290, 2015. View Source
